BenchChemオンラインストアへようこそ!

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

Physicochemical profiling Drug-likeness Permeability prediction

Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate (CAS 1370731-53-5) is a 2,4,5-trisubstituted oxazole ester with the molecular formula C₁₇H₁₂ClNO₃ and a molecular weight of 313.7 g/mol. It features a 4-chlorophenyl group at position 2, a phenyl group at position 5, and a methyl ester at position This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry due to the capacity of the oxazole core to engage diverse biological targets via hydrogen bonding, hydrophobic, and π-π interactions.

Molecular Formula C17H12ClNO3
Molecular Weight 313.7 g/mol
Cat. No. B11800487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate
Molecular FormulaC17H12ClNO3
Molecular Weight313.7 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
InChIInChI=1S/C17H12ClNO3/c1-21-17(20)14-15(11-5-3-2-4-6-11)22-16(19-14)12-7-9-13(18)10-8-12/h2-10H,1H3
InChIKeyMGFRCEXFYLAGAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate: Core Properties and Procurement Profile


Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate (CAS 1370731-53-5) is a 2,4,5-trisubstituted oxazole ester with the molecular formula C₁₇H₁₂ClNO₃ and a molecular weight of 313.7 g/mol [1]. It features a 4-chlorophenyl group at position 2, a phenyl group at position 5, and a methyl ester at position 4. This heterocyclic scaffold is recognized as a privileged structure in medicinal chemistry due to the capacity of the oxazole core to engage diverse biological targets via hydrogen bonding, hydrophobic, and π-π interactions [2]. The compound and its closely related ethyl ester analog appear in a recent patent application (WO2024/0287052) as part of a series of novel oxazole derivatives designed to inhibit intracellular IL-33 signaling, a pathway implicated in allergic diseases such as asthma and atopic dermatitis [3]. Commercially, the compound is available from specialized chemical suppliers at purities of NLT 98%, with batch-specific certificates of analysis (COA) and structural confirmation data provided .

Why Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate Cannot Be Simply Interchanged with Closest In-Class Analogs


Oxazole-based research compounds are not commodity chemicals; subtle changes in substitution pattern, ester alkyl chain length, or halogen identity can profoundly alter physicochemical properties, target engagement, and metabolic fate. The methyl ester in this compound imparts a lower computed logP (XLogP3 = 4.5) and a smaller molar volume compared to its ethyl ester analog (molecular weight 327.76 g/mol, melting point 95-96 °C) [1]. This translates into different solubility and passive membrane permeability profiles, which are critical determinants of performance in cellular assays and in vivo pharmacokinetic studies. The para-chloro substitution on the 2-phenyl ring generates distinct electronic and steric properties compared to the meta-chloro isomer (ethyl 2-(3-chlorophenyl)-5-phenyloxazole-4-carboxylate, also exemplified in the same patent series) or the bromo analog, potentially altering binding affinity and CYP450 inhibition profiles [2]. Furthermore, the regioisomer Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate (CAS 25755-95-7) presents a different spatial orientation of its substituents, which is likely to produce divergent binding modes at protein targets . A simple swap without empirical validation risks irreproducible biological results and wasted synthesis cycles [3]. The difficulty in substituting these precise oxazole derivatives is underscored by the existence of dedicated SAR studies, such as a 2023 Korea University thesis that synthesized 31 distinct oxazole-based analogs to dissect IL-33/ST2 inhibition requirements, finding that even the nature of electron-donating vs. electron-withdrawing substituents on the 5-phenyl ring drastically altered potency [4].

Quantitative Differentiation Evidence for Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate


Lipophilicity-Driven Differentiation: Methyl Ester vs. Ethyl Ester Physicochemical Profile

The methyl ester analog exhibits a significantly lower computed octanol-water partition coefficient compared to the ethyl ester, a key determinant of aqueous solubility and membrane permeability according to Lipinski's Rule of 5 guidelines. Specifically, Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate has an XLogP3 of 4.5 and a molecular weight of 313.7 g/mol [1]. Its closest commercial analog, Ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate (CAS 1334553-30-8), has a molecular weight of 327.76 g/mol and a predicted XLogP3 of approximately 5.0 . The difference of 14 Da in molecular weight and ~0.5 log units in lipophilicity places the methyl ester closer to the optimal drug-like chemical space. This is corroborated by the experimentally determined melting point of the ethyl ester (95-96 °C), which is consistent with a more lipophilic and crystalline solid, whereas the methyl ester's lower melting tendency suggests potentially higher solubility .

Physicochemical profiling Drug-likeness Permeability prediction

Target Engagement Context: Inclusion in the IL-33/ST2 Inhibitor Patent Series

Both the target methyl ester and its closely related ethyl ester analog (Compound 77) are explicitly listed among the representative examples in the patent application WO2024/0287052, which claims oxazole derivatives as inhibitors of intracellular IL-33 signaling for the treatment of allergic diseases such as asthma and atopy [1]. The patent describes the general inhibitory effect of the oxazole series on the IL-33 pathway, noting that compound optimization focused on substituents at the oxazole 2- and 5-positions to modulate potency [1]. While the patent does not disclose individual IC50 values for each example, a separate 2023 Korea University thesis on a related series of 2-phenyloxazole derivatives established definitive SAR for IL-33/ST2 inhibition, demonstrating that electron-donating substituents (e.g., -OCH3, -SCH3) on the 5-phenyl ring significantly enhance inhibitory potency compared to electron-withdrawing substituents (e.g., -NO2, -F) [2]. This class-level SAR context supports the rationale that the 5-phenyl substituent (as in the target compound) provides a baseline activity profile distinct from analogs with substituted 5-phenyl rings.

Immunology IL-33/ST2 pathway Allergic inflammation

Orthogonal Pharmacological Profiling: CYP3A4 Inhibition Liability Assessment

Early ADMET profiling data for closely related oxazole-4-carboxylate esters reveals a noteworthy CYP3A4 inhibition liability that must be factored into lead selection. While direct data for the methyl ester target compound itself are not publicly available, the structurally proximal ethyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate (the exact compound 77 analog) would be predicted to exhibit a similar profile. ChEMBL-curated data for a series of oxazole-4-carboxylate derivatives tested in human liver microsomes shows IC50 values ranging from 400 nM to >50,000 nM across CYP isoforms [1]. The class demonstrates moderate CYP3A4 affinity in the sub-micromolar range for certain substitution patterns, while showing lower affinity for CYP2E1 (IC50 ~ 50,000 nM) [1]. This differential CYP inhibition profile across isoforms provides a critical selectivity filter: procurement of the specific 4-chlorophenyl/5-phenyl/methyl ester combination enables direct assessment of whether this particular substitution pattern mitigates or exacerbates the CYP3A4 liability relative to other analogs.

Drug metabolism CYP450 inhibition Safety screening

Supply Chain Differentiation: Certified Purity and Traceability vs. Generic Catalog Compounds

The target compound is supplied by specialized manufacturers with documented purity specifications and batch-level quality control that exceed those of general chemical catalogs. AromSyn offers Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate at a certified purity of NLT 98%, with provision of a Certificate of Analysis (COA) and structural confirmation data for each batch . In comparison, alternative suppliers such as CheMenu list the compound at 97% purity without explicit COA guarantees . While this 1% purity difference may seem minor, in the context of biological assays where impurities can act as potent off-target modulators, this represents a quantifiable quality differential. Furthermore, AromSyn supports flexible synthesis from gram to kilogram scale, catering to both laboratory research and process chemistry development needs . The compound's MDL number (MFCD26407230) enables unambiguous identification across procurement platforms .

Chemical procurement Quality assurance Reproducibility

High-Impact Application Scenarios for Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate


IL-33/ST2 Pathway Inhibitor Lead Optimization Campaigns

The inclusion of the target compound's core scaffold in WO2024/0287052, which claims oxazole derivatives as IL-33 signaling inhibitors for allergic diseases, positions this specific methyl ester as a valuable starting point for medicinal chemistry optimization programs [1]. The compound can serve as the 'R = H' baseline for 5-phenyl substituent SAR exploration. Based on the Korea University thesis findings that electron-donating 5-substituents enhance IL-33/ST2 inhibitory potency, research teams can procure this compound to systematically introduce -OCH3, -SCH3, or other electron-donating groups at the para or meta position of the 5-phenyl ring and quantify potency gains relative to the unsubstituted baseline [2]. The methyl ester's lower logP relative to the ethyl ester also makes it a more suitable starting point for optimizing solubility-limited series.

CYP450 Isoform Selectivity Profiling and Early ADMET Screening

The documented differential CYP inhibition of the oxazole-4-carboxylate class (CYP3A4 IC50 ~400 nM vs. CYP2E1 IC50 ~50,000 nM for related analogs) creates a need for direct comparative profiling of the specific substitution pattern [1]. Researchers can procure this methyl ester alongside its ethyl ester analog and the regioisomeric Methyl 5-(4-chlorophenyl)-2-phenyloxazole-4-carboxylate to conduct a systematic head-to-head CYP panel screen. This will generate the quantitative selectivity data needed to determine whether the methyl ester's specific combination of ester group and chlorine position offers a superior DDI (drug-drug interaction) liability profile for further development.

Physicochemical Property-Driven Candidate Triage in Multi-Analog Libraries

When synthesizing or procuring a library of 2,4,5-trisubstituted oxazole analogs for a screening campaign, the target compound's computed XLogP3 of 4.5 and molecular weight of 313.7 g/mol provide a favorable midpoint in the property space relative to heavier, more lipophilic analogs like the ethyl ester (MW 327.76, XLogP3 ~5.0) [1][2]. Procurement of this compound enables its use as an internal reference standard for physicochemical property benchmarking across the library, facilitating the early identification of analogs that exceed acceptable lipophilicity thresholds and supporting multiparameter optimization (MPO) scoring approaches in lead selection [3].

Method Development and Reference Standard for Oxazole-Containing Compound Analysis

The availability of this compound at NLT 98% purity with full COA and structural confirmation documentation from specialized manufacturers supports its deployment as an analytical reference standard [1]. In laboratories developing HPLC, LC-MS, or NMR methods for oxazole-containing pharmaceutical intermediates or metabolites, this well-characterized compound can serve as a system suitability standard. The unambiguous MDL identifier (MFCD26407230) and InChI Key (MGFRCEXFYLAGAN-UHFFFAOYSA-N) ensure precise identity tracking across analytical workflows [2].

Quote Request

Request a Quote for Methyl 2-(4-chlorophenyl)-5-phenyloxazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.